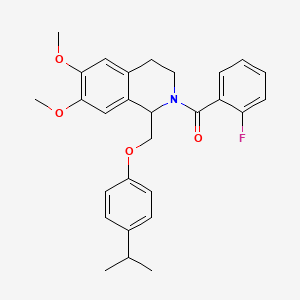

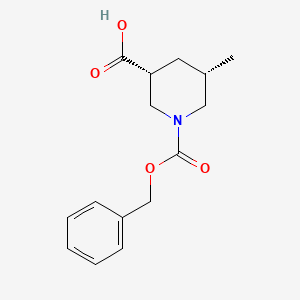

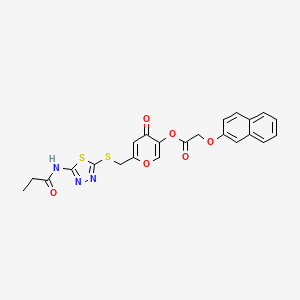

8-(二甲氨基)-3-甲基-7-(2-甲基烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that are of significant interest in medicinal chemistry due to their biological and pharmacological properties. Purine derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and cardiovascular activities.

Synthesis Analysis

The synthesis of purine derivatives often involves the alkylation of purine precursors with various substituents to achieve the desired functionalization. For instance, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines was achieved by alkylation of a chloro-purine precursor followed by displacement with dimethylamine . Similarly, 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine were synthesized and tested for antiviral activity . These methods highlight the versatility of purine chemistry in introducing various substituents to the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The introduction of different substituents at various positions on the purine ring can significantly affect the molecule's binding affinity and activity. For example, the introduction of an 8-alkylamino group in certain purine derivatives has been shown to influence their cardiovascular activity . Additionally, the stereochemistry of tetrahydro-derivatives of purines has been studied, revealing the importance of cis-configuration at specific positions for biological activity .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that are essential for their biological function. Methylation reactions are common in the modification of purine structures, as seen in the methylation of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines . The reactivity of purine derivatives can also be influenced by the presence of amino groups, as demonstrated by kinetic studies on acidic depurination of amino-substituted adenosines .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of dimethylamino groups can affect the acid-lability of the glycosidic bond in nucleosides . The electronic and steric factors introduced by various substituents can also dictate the stabilization of different protonated species, which is important for the compound's reactivity and interaction with biological targets .

科学研究应用

药物化学中的生物活性杂环

嘌呤利用酶抑制剂

杂环化合物的研究,特别是涉及嘌呤结构的研究,突出了它们在开发治疗疟疾、癌症、类风湿性关节炎和自身免疫性疾病等多种疾病中的关键作用。这些化合物的设计和合成对于创造选择性和特异性酶抑制剂至关重要,而这些抑制剂没有副作用,这表明具有相似嘌呤碱基的化合物可以被探索其治疗潜力 (Chauhan & Kumar, 2015)。

环境和分析化学

毒性化合物检测

开发用于检测食品样品中危险物质的电化学传感器强调了识别和监测潜在毒性化合物(包括与嘌呤衍生物相关的化合物)的重要性。此类研究强调了对灵敏且特异的检测方法的关键需求,该方法可适用于包括8-(二甲氨基)-3-甲基-7-(2-甲基烯丙基)-1H-嘌呤-2,6(3H,7H)-二酮在内的广泛化合物,以确保环境安全和公共卫生 (Laghrib et al., 2020)。

药理学和毒理学

毒性和致癌性机制

了解与嘌呤结构相关的化合物的代谢途径和毒理学特征对于评估其安全性和潜在风险至关重要。专注于代谢、致癌性和毒性机制的研究为评估新化合物提供了基础,指导其在制药和其他应用中的安全使用 (Cohen et al., 2006)。

生物化学和分子生物学

核酸碱的互变异构平衡

研究嘌呤和嘧啶碱基的互变异构转变对于DNA结构和功能至关重要,它提供了对可以改变这些化合物的稳定性和生物活性的分子相互作用的见解。此类研究可以通过了解分子修饰如何影响生物活性来为新药和治疗剂的设计提供信息 (Person et al., 1989)。

属性

IUPAC Name |

8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMPIMZZGLMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)